O6-Benzyl-2'-deoxyguanosine (dBG) is a synthetic nucleoside analogue of guanine. It plays a crucial role in scientific research, particularly in cancer biology and chemotherapy. dBG is known to specifically target and inhibit the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) [, , , , , , , , , , , , , , , , ]. This inhibition disrupts the natural DNA repair mechanism in cells, making them more susceptible to damage from alkylating agents, which are commonly used in cancer treatment [, , , , , , , , , , , , , , , , ].
Synthesis Analysis
The synthesis of dBG is a multistep process often starting with commercially available 2'-deoxyguanosine. While specific protocols can vary, they generally involve protecting specific functional groups on the guanine base, followed by the introduction of the benzyl group at the O6 position. Subsequent deprotection steps yield the final dBG molecule [, ]. The synthesis of folate ester derivatives of dBG has also been reported, which involves coupling dBG with activated folate derivatives [].
Molecular Structure Analysis
dBG closely resembles the natural nucleoside 2'-deoxyguanosine, with the key difference being the presence of a benzyl group attached to the oxygen atom at the 6-position of the guanine base. This structural alteration is crucial for its ability to interact with and inhibit MGMT [, , , , , , , , , , , , , , , , ]. Nuclear Magnetic Resonance (NMR) studies have provided insights into the structural dynamics of dBG within DNA duplexes. Notably, the benzyl ring exhibits rotational freedom on the NMR time scale, suggesting flexibility in its interaction with neighboring bases [].
Mechanism of Action
dBG acts as a suicide inhibitor of MGMT []. MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine in DNA, thereby protecting cells from the cytotoxic effects of alkylating agents [, , , , , , , , , , , , , , , , ]. dBG irreversibly binds to MGMT, mimicking the natural alkylated guanine substrate. This binding permanently inactivates the enzyme, preventing it from repairing DNA damage caused by alkylating chemotherapeutics []. As a result, cells become more sensitive to these agents, leading to enhanced cell death.
Physical and Chemical Properties Analysis
dBG is a white to off-white solid with good solubility in aqueous solutions, unlike its close analogue O6-benzylguanine (BG), which has limited water solubility []. This improved solubility makes dBG a more suitable candidate for in vivo studies and potential therapeutic applications.
Applications
Chemosensitization: It is primarily used as a chemosensitizing agent in both in vitro and in vivo cancer models [, , , , , , , , , , , , , , , , ]. Pretreatment with dBG enhances the cytotoxic effects of alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and temozolomide (TMZ), leading to significant tumor regression in various cancer models, including brain, pancreatic, and colon cancer [, , , , , , , , , , ].
Overcoming Drug Resistance: dBG has shown promise in overcoming resistance to alkylating agents in cancers with high MGMT activity, thereby expanding the therapeutic window of these agents [, , , , , , , , , , , , , , , , ].
Mechanistic Studies: dBG serves as a valuable tool to investigate the role of MGMT in DNA repair, carcinogenesis, and chemoresistance [, , , , , , , , , , , , , , , , ].
Mutagenesis Research: Modified DNA sequences containing dBG have been used in mutagenesis studies to understand the impact of O6-benzylguanine on DNA replication and repair [, , ].
Future Directions
Clinical Translation: While not yet approved for clinical use, the promising preclinical results with dBG warrant further investigation for its potential as an adjuvant therapy in combination with alkylating agents for various cancers [, , , , , , , , , , , , , , , , ].
Targeted Delivery: Developing targeted delivery systems for dBG to enhance its tumor specificity and minimize off-target effects could improve its therapeutic index and clinical feasibility [, , , , , , , , , , ].
Biomarker Development: Identifying predictive biomarkers for dBG sensitivity will be crucial for selecting patients most likely to benefit from dBG-based combination therapies [, , , , , , , , , ].
Related Compounds
O6-Benzylguanine (BG)
Compound Description: O6-benzylguanine (BG) is a potent and specific inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) [, ]. It is currently undergoing clinical trials to enhance the efficacy of alkylating agents in cancer therapy [, , ].
Relevance: BG is the parent compound of dBG, lacking the 2'-deoxyribose sugar moiety. While BG demonstrates greater potency in inactivating AGT in vitro, dBG exhibits a more favorable pharmacological profile in vivo, including better solubility and potential for enhanced systemic availability [, , , ].
O6-Methylguanine
Compound Description: O6-methylguanine is a DNA adduct formed by the action of alkylating agents. It is a cytotoxic and mutagenic lesion that is repaired by AGT [, ].
Relevance: O6-methylguanine represents the natural substrate of AGT, the enzyme that dBG targets for inactivation. dBG acts as a pseudosubstrate, irreversibly binding to and inhibiting AGT, thus preventing the repair of O6-methylguanine and enhancing the cytotoxicity of alkylating agents [, , , ].
O6-[4-(Hydroxymethyl)benzyl]guanine
Compound Description: This compound is a derivative of BG with a hydroxymethyl group at the para position of the benzyl ring. It shows similar alkyltransferase inactivating activity to BG [].
Relevance: The development of O6-[4-(hydroxymethyl)benzyl]guanine, along with its folate ester derivative, highlights the ongoing search for more potent and tumor-specific AGT inactivators. The presence of the hydroxymethyl group allows for further modifications, such as conjugation to folate, which could potentially enhance tumor targeting [].
Compound Description: O6-Bzl(8-OX)Gua is a metabolite of dBG and is a potent inhibitor of AGT. It exhibits a longer half-life compared to dBG and contributes to the sustained suppression of MGMT activity in vivo [].
Relevance: This compound exemplifies how dBG metabolism can lead to the generation of other potent AGT inhibitors, contributing to its overall efficacy in vivo. The hydrophobic nature of O6-Bzl(8-OX)Gua might be responsible for its accumulation in specific tissues, such as the brain [].
O6-Benzyl-3'-O-(gamma-folyl)-2'-deoxyguanosine
Compound Description: This compound is a folate ester derivative of dBG, designed to enhance its tumor specificity. It demonstrates greater potency in inactivating AGT than dBG and shows promising activity in sensitizing human tumor cells to killing by 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) [].
Relevance: The development of this compound represents a strategy to improve the targeted delivery of dBG. By conjugating dBG to folate, researchers aim to exploit the overexpression of folate receptors in many tumor types, leading to more selective AGT inhibition and reduced off-target effects [].
O6-Ethyl-2'-deoxyguanosine
Compound Description: O6-ethyl-2'-deoxyguanosine is a DNA adduct structurally similar to O6-methylguanine, with an ethyl group instead of a methyl group at the O6 position of guanine [].
Relevance: Like O6-methylguanine, O6-ethyl-2'-deoxyguanosine is a substrate for AGT. Comparing the mutagenicity of different O6-substituted guanines, including O6-ethyl-2'-deoxyguanosine, helps understand the structural features influencing AGT substrate specificity and the mutagenic potential of various DNA adducts [].
O6-Allylguanine
Compound Description: O6-Allylguanine is another guanine derivative with an allyl group at the O6 position. It shows moderate activity in depleting AGT, particularly in human and E. coli (ogt gene) alkyltransferases [].
Relevance: O6-Allylguanine provides insights into the structural requirements for AGT inactivation. The presence of an allyl or benzyl group, linked through exocyclic oxygen at position 6 of a 2-aminopurine derivative, appears crucial for activity, unlike substitutions at position 7 [].
N2,3-Ethenodeoxyguanosine (εdGuo)
Compound Description: εdGuo is a modified DNA base formed by reacting DNA with chloroacetaldehyde, a metabolite of the carcinogen vinyl chloride. It is characterized by a labile glycosyl bond, making its isolation and study challenging [].
Relevance: The synthesis of εdGuo utilizes O6-benzyl-2'-deoxyguanosine 5'-phosphate as a starting material. This approach highlights the versatility of dBG as a precursor for synthesizing other modified nucleosides with potential biological relevance [].
8-Oxo-O6-benzylguanine (8-oxoBG)
Compound Description: 8-oxoBG, a metabolite of both BG and dBG, demonstrates potent AGT-inactivating properties comparable to BG []. Notably, it exhibits slower elimination compared to BG, resulting in a significantly larger area under the curve (AUC) [].
Relevance: The generation of 8-oxoBG as a metabolite of both BG and dBG underscores its role in the sustained inactivation of AGT observed in vivo. Its favorable pharmacokinetic properties, including higher AUC compared to the parent compounds, further support its contribution to their therapeutic efficacy [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Malioxamycin is an antibiotic produced by S. lydicus that inhibits Gram-negative bacteria by inhibiting peptidoglycan synthesis in bacterial cell walls and promoting the formation of spheroplasts. Malioxamycin has been reported to inhibit E. coli and K. pneumoniae with MIC values of 50-100 μg/ml.